molecular formula C20H25ClN2OS B12057652 Propionylpromazine-d6 hydrochloride

Propionylpromazine-d6 hydrochloride

Cat. No.: B12057652
M. Wt: 383.0 g/mol
InChI Key: ZFWVWZODBGTOIL-HVTBMTIBSA-N
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Description

Propionylpromazine-d6 hydrochloride is a deuterium-labeled derivative of Propionylpromazine hydrochloride. It is a dopamine receptor D2 antagonist, primarily used in scientific research, particularly in the study of Parkinson’s disease . The compound is characterized by its high purity and stability, making it suitable for various analytical and experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionylpromazine-d6 hydrochloride is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Propionylpromazine hydrochloride molecule. The deuteration process involves the substitution of hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .

Industrial Production Methods

The industrial production of this compound involves precise control of reaction conditions to ensure high purity and yield. The compound is typically produced in solid form, with light yellow to yellow coloration . The production process includes steps such as deuterium exchange reactions, purification, and crystallization.

Chemical Reactions Analysis

Types of Reactions

Propionylpromazine-d6 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Propionylpromazine-d6 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propionylpromazine-d6 hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in drug development and analytical research .

Properties

Molecular Formula

C20H25ClN2OS

Molecular Weight

383.0 g/mol

IUPAC Name

1-[10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one;hydrochloride

InChI

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H/i2D3,3D3;

InChI Key

ZFWVWZODBGTOIL-HVTBMTIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CC)C([2H])([2H])[2H].Cl

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl

Origin of Product

United States

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